7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the CAS Number: 1803567-31-8 . It has a molecular weight of 318.01 . The IUPAC name for this compound is 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide .
Molecular Structure Analysis
The InChI code for 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is 1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.It is stored at room temperature . The physical form of the compound is a powder .
Scientific Research Applications
Synthetic Methodologies
Ionic Liquid Promoted Synthesis : The compound has been studied in the context of synthesizing 3-aminoimidazo[1,2-a]pyridines, where ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) facilitate the reaction, offering simple workup and reusability of the ionic liquid. This demonstrates its role in promoting efficient synthetic routes for imidazo[1,2-a]pyridines derivatives (Shaabani, Soleimani, & Maleki, 2006).
Facile Synthesis of Imidazo[1,2-a]pyridines : Another approach outlines a metal-free method for synthesizing 2-carbonylimidazo[1,2-a]pyridines via iodine-mediated intramolecular cyclization. This process demonstrates the compound's utility in generating variously substituted imidazo[1,2-a]pyridine derivatives efficiently and with good functional group tolerance (Pandey, Kaswan, Saroj, & Kumar, 2016).
Biological Applications
Antimicrobial Activity : Research on imidazolium and pyridinium-based ionic liquids, related to 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide, has shown potential antimicrobial activity. These studies indicate the role of alkyl chain length and the nature of the cationic head group in determining their biological activity, highlighting the compound's potential in developing new antimicrobial agents (Cornellas, Pérez, Comelles, Ribosa, Manresa, & García, 2011).
Antioxidant and Antifungal Activities : A novel synthesis approach for 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones incorporating N-phenylmethanethioamide fragments has been established. These selenium-containing heterocycles exhibit significant antioxidant and antifungal activities, suggesting the compound's relevance in designing new therapeutic agents (Sheikhi-Mohammareh, Shiri, Beyzaei, & Yarmohammadi, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-bromo-2-cyclopropylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFXDQAFEWHJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=CC(=CC3=N2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide |
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